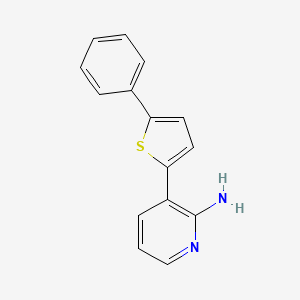

3-(5-Phenylthiophen-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C15H12N2S |

|---|---|

Molecular Weight |

252.3 g/mol |

IUPAC Name |

3-(5-phenylthiophen-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C15H12N2S/c16-15-12(7-4-10-17-15)14-9-8-13(18-14)11-5-2-1-3-6-11/h1-10H,(H2,16,17) |

InChI Key |

NQUVLBVIRZLIKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=C(N=CC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The pyridin-2-amine core is a common motif in bioactive compounds. Key structural variations among analogs include:

- Substituents on the pyridine ring: 3-(5-Phenylthiophen-2-yl)pyridin-2-amine: A 5-phenyl-substituted thiophene at the 3-position of pyridine. TAC5-a (3-((4-aminobenzyl)oxy)pyridin-2-amine): A benzyloxy group with a para-amino substitution at the 3-position . 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine: A trifluoromethyl group at the 3-position and a pyridinyl group at the 5-position . N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine: A fused thiazolo-pyridine system with trifluoromethyl and thiophene substituents .

- Impact of substituents: Thiophene vs. Trifluoromethyl groups: Electron-withdrawing groups (e.g., in ) improve metabolic stability and modulate electronic properties compared to the phenylthiophene’s electron-donating effects .

Table 1: Structural Comparison of Pyridin-2-amine Derivatives

Physicochemical Properties

Molecular weight and logP :

- The target compound (C₁₅H₁₂N₂S, MW = 252.33 g/mol) is heavier than TAC5-a (MW = 215.25 g/mol) due to the phenylthiophene group, which increases hydrophobicity (predicted logP ~3.5 vs. TAC5-a’s logP ~1.8) .

- Trifluoromethyl-containing analogs (e.g., C₁₁H₈F₃N₃, MW = 239.20 g/mol) exhibit lower logP (~2.1) due to the polar CF₃ group .

Solubility :

- Thiophene and phenyl groups reduce aqueous solubility compared to oxygen-linked substituents (e.g., TAC5-a).

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(5-Phenylthiophen-2-yl)pyridin-2-amine?

- Methodological Answer : Synthesis optimization requires attention to:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are often used for coupling reactions involving pyridine and thiophene moieties. Reaction efficiency depends on catalyst loading and ligand choice .

- Temperature Control : Maintain 80–120°C for cross-coupling steps to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress with TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity of 3-(5-Phenylthiophen-2-yl)pyridin-2-amine post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals between δ 6.8–8.5 ppm (pyridine and thiophene rings) and NH₂ protons at δ ~5.5 ppm (broad singlet).

- ¹³C NMR : Confirm pyridine carbons at ~150–160 ppm and thiophene carbons at ~120–130 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₅H₁₂N₂S, expected m/z = 260.08) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of 3-(5-Phenylthiophen-2-yl)pyridin-2-amine in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to identify energy barriers and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction kinetics .

- Software Tools : Gaussian 16 or ORCA for quantum calculations; VMD for visualization .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?

- Methodological Answer :

- Comparative SAR Studies :

- Introduce electron-withdrawing groups (e.g., -CF₃ at the pyridine 5-position) to enhance metabolic stability and binding affinity to kinase targets .

- Replace phenyl with heteroaromatic groups (e.g., pyrimidine) to alter solubility and cellular uptake .

- In Vitro Assays :

- Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values.

- Compare with analogs like 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine (IC₅₀ ~50 nM vs. EGFR) .

Q. How should researchers address contradictions in reported bioactivity data for this compound class?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.